Cas no 77869-11-5 (2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)-)

2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)-
- (E)-1-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- AKOS022954172
- 77869-11-5
- MFCD21335113
- (2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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- MDL: MFCD21335113
- Inchi: InChI=1S/C14H11FOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+
- InChI Key: RKWSUUXZRBNUCS-VOTSOKGWSA-N
Computed Properties
- Exact Mass: 246.05146431Da
- Monoisotopic Mass: 246.05146431Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 45.3Ų
2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB421704-1 g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
77869-11-5 | 1g |
€339.20 | 2023-04-24 | ||
abcr | AB421704-25 g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
77869-11-5 | 25g |
€1169.90 | 2023-04-24 | ||
abcr | AB421704-10 g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
77869-11-5 | 10g |
€786.50 | 2023-04-24 | ||
abcr | AB421704-5 g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
77869-11-5 | 5g |
€658.70 | 2023-04-24 | ||
abcr | AB421704-25g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one; . |
77869-11-5 | 25g |
€1169.90 | 2025-03-19 | ||
abcr | AB421704-1g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one; . |
77869-11-5 | 1g |
€339.20 | 2025-03-19 | ||
abcr | AB421704-5g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one; . |
77869-11-5 | 5g |
€658.70 | 2025-03-19 | ||
abcr | AB421704-10g |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one; . |
77869-11-5 | 10g |
€786.50 | 2025-03-19 |
2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)-
2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- (CAS No. 77869-11-5): A Comprehensive Overview
2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- (CAS No. 77869-11-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-fluoro-N-(3-methylthiophen-2-yl)acrylamide, has garnered considerable attention due to its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.
The chemical structure of 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- consists of a conjugated double bond system with a fluorinated phenyl group and a substituted thiophene ring. The presence of these functional groups imparts specific electronic and steric properties that make it an attractive candidate for various biological studies. The fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, while the thiophene ring provides additional structural diversity and potential for binding to biological targets.
Synthesis of 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- has been extensively studied in the literature. One common approach involves the reaction of 4-fluorobenzaldehyde with 3-methylthiophene-2-carbonitrile in the presence of a base such as triethylamine. This reaction typically proceeds via a Knoevenagel condensation mechanism, yielding the desired product in moderate to good yields. Alternative synthetic routes have also been explored, including microwave-assisted synthesis and metal-catalyzed reactions, which can offer improved efficiency and scalability.
Recent research findings have highlighted the potential of 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- in various therapeutic areas. For instance, studies have shown that this compound exhibits potent antitumor activity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, preliminary data suggest that this compound may have anti-inflammatory properties, making it a promising lead for the development of new drugs targeting inflammatory diseases.
In the context of drug discovery, 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- has been evaluated as a potential scaffold for the design of novel therapeutic agents. Its structural flexibility allows for the introduction of various substituents to modulate its biological activity and pharmacokinetic properties. Computational methods such as molecular docking and virtual screening have been employed to identify optimal modifications that enhance binding affinity to specific targets.
Moreover, pharmacological studies have provided valuable insights into the safety profile of 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)-. Preclinical toxicity assessments have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its further evaluation in clinical trials for various indications.
In conclusion, 2-Propen-1-one, 1-(4-fluorophenyl)-3-(3-methyl-2-thienyl)- (CAS No. 77869-11-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are likely to uncover additional uses and optimize its potential for clinical applications.
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